6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate
CAS No.: 877650-74-3
Cat. No.: VC4625729
Molecular Formula: C20H17N3O5S2
Molecular Weight: 443.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877650-74-3 |
|---|---|
| Molecular Formula | C20H17N3O5S2 |
| Molecular Weight | 443.49 |
| IUPAC Name | [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate |
| Standard InChI | InChI=1S/C20H17N3O5S2/c1-11-2-4-13(5-3-11)18(26)28-16-9-27-14(8-15(16)24)10-29-20-23-22-19(30-20)21-17(25)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,21,22,25) |
| Standard InChI Key | NHDDLLUQIKTIAC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Introduction
The compound 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic molecule that combines various functional groups, including a pyran ring, a thiadiazole ring, and a benzoate moiety. This compound is not explicitly documented in the provided search results, but its structure can be inferred from related compounds like 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate, which is detailed in PubChem .
Molecular Formula and Weight
Although the exact molecular formula and weight of 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate are not provided in the search results, we can estimate them based on similar compounds. For instance, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate has a molecular weight of 447.5 g/mol .
Synthesis and Preparation
The synthesis of such complex molecules typically involves multiple steps, including the formation of the thiadiazole ring, the attachment of the cyclopropaneamido group, and the incorporation of the pyran and benzoate moieties. Common methods involve condensation reactions and the use of commercially available starting materials.
Biological Activity and Applications
While specific biological activity data for 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate are not available, compounds with similar structures often exhibit potential as pharmaceuticals, such as anti-inflammatory agents or enzyme inhibitors. For example, compounds containing thiadiazole rings have been studied for their anti-inflammatory properties .
Research Findings and Future Directions
Given the lack of specific information on this compound, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and mass spectrometry would be essential for confirming its structure, while in silico docking studies could provide insights into its potential biological activities.
Data Table: Comparison of Related Compounds
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate | 447.5 g/mol | Not specified |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Potential 5-LOX inhibitor |
| 2-Acetylamino-5-sodiosulfamoyl-1,3,4-thiadiazole | 244.220 g/mol | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume